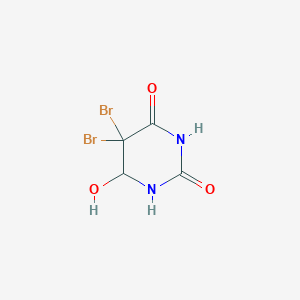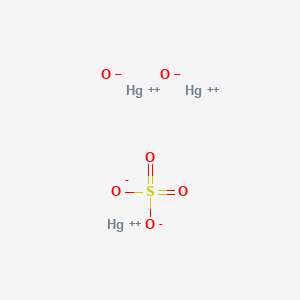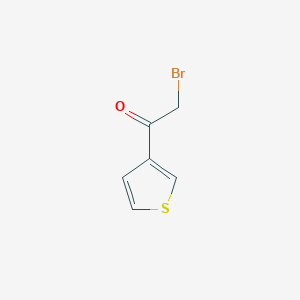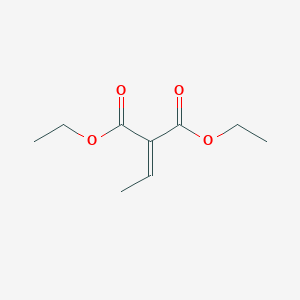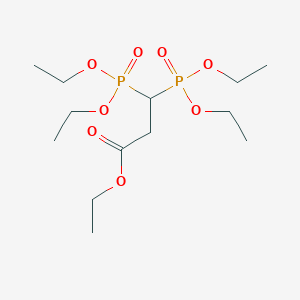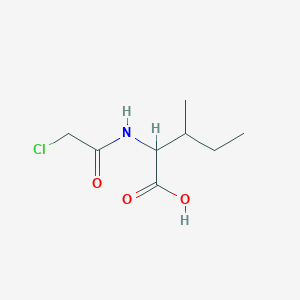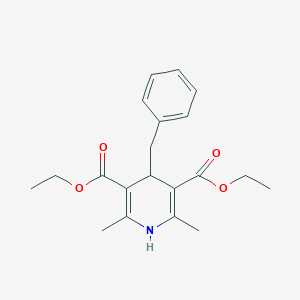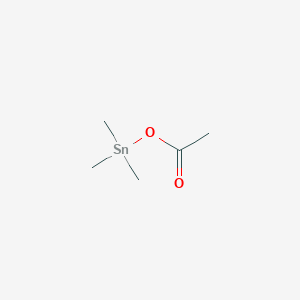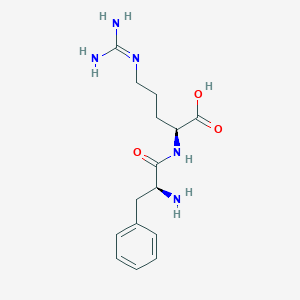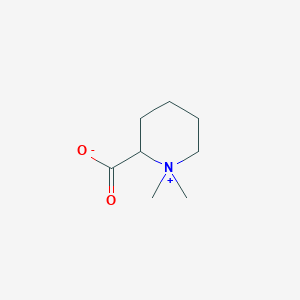
Pipecolic acid betaine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pipecolic acid betaine (PAB) is a naturally occurring compound found in various plant and animal tissues. It is a derivative of the amino acid lysine and is synthesized through a series of enzymatic reactions. PAB has been the subject of extensive research due to its potential applications in various fields, including medicine, agriculture, and biotechnology.
Aplicaciones Científicas De Investigación
Heat-induced Formation and Role in Food Chemistry
Pipecolic acid betaine plays a significant role in the formation of N,N-dimethylpiperidinium (mepiquat) under dry thermal conditions, especially in foods. The study by Yuan et al. (2017) reveals that mepiquat is released after thermal treatment of pipecolic acid betaine, indicating its probable widespread occurrence in processed foods (Yuan et al., 2017).
Presence in Citrus Plants
Servillo et al. (2012) documented the first-time occurrence of pipecolic acid and its betaine derivative, homostachydrine, in Citrus genus plants. This discovery opens up avenues for further research on the metabolic origins and potential functions of these compounds in citrus plants (Servillo et al., 2012).
Authentication Marker in Roasted Coffee Blends
Pipecolic acid betaine (homostachydrine) and its biosynthetic precursor N-methylpipecolic acid were identified in green coffee beans of both Robusta and Arabica species. Servillo et al. (2016) suggest that the heat stability of homostachydrine makes it a potential marker for determining the content of Robusta and Arabica species in roasted coffee blends (Servillo et al., 2016).
Role in Cereal Flours
The study by Servillo et al. (2018) unveils the presence of pipecolic acid betaine in commercial flours of cereals and pseudocereals. The study highlights its potential role as a marker of rye flour occurrence in cereal-based foods, suggesting a specific metabolic significance in these plants (Servillo et al., 2018).
Organocatalysis and Synthesis in Organic Chemistry
Pipecolic acid is recognized for its utility as an organocatalyst and a novel substrate in organic synthesis, particularly in asymmetric transformations, as described by Mohapatra et al. (2015). This highlights its importance in the field of chiral synthesis and its broader implications in organic chemistry (Mohapatra et al., 2015).
Propiedades
Número CAS |
1195-94-4 |
|---|---|
Nombre del producto |
Pipecolic acid betaine |
Fórmula molecular |
C8H15NO2 |
Peso molecular |
157.21 g/mol |
Nombre IUPAC |
1,1-dimethylpiperidin-1-ium-2-carboxylate |
InChI |
InChI=1S/C8H15NO2/c1-9(2)6-4-3-5-7(9)8(10)11/h7H,3-6H2,1-2H3 |
Clave InChI |
XULZWQRXYTVUTE-UHFFFAOYSA-N |
SMILES |
C[N+]1(CCCCC1C(=O)[O-])C |
SMILES canónico |
C[N+]1(CCCCC1C(=O)[O-])C |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




